molecular formula C27H29NO5 B11216544 1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B11216544
M. Wt: 447.5 g/mol
InChI Key: XWIQLXBYAAZUDG-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENYLETHAN-1-ONE can be achieved through a combination of synthetic methods. One approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience in producing the tetrahydroisoquinoline core.

Chemical Reactions Analysis

1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It has been investigated for its role as a potentiator of NMDA receptors, particularly those containing the NR2C and NR2D subunits . This makes it a valuable tool for studying neurological disorders and developing new treatments. Additionally, it has applications in the synthesis of other biologically active compounds and in the study of structure-activity relationships .

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENYLETHAN-1-ONE involves its interaction with NMDA receptors. It acts as a subunit-selective potentiator, enhancing receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . This selective potentiation is dependent on specific residues in the receptor subunits, making it a useful compound for probing the role of NMDA receptors in brain function and disease.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone

InChI

InChI=1S/C27H29NO5/c1-30-23-11-7-8-12-24(23)33-18-22-21-17-26(32-3)25(31-2)16-20(21)13-14-28(22)27(29)15-19-9-5-4-6-10-19/h4-12,16-17,22H,13-15,18H2,1-3H3

InChI Key

XWIQLXBYAAZUDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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